molecular formula C29H29F6N3S B3092627 N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea CAS No. 1233369-39-5

N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea

Cat. No.: B3092627
CAS No.: 1233369-39-5
M. Wt: 565.6 g/mol
InChI Key: SJJKVSGWNLVFSL-UIOOFZCWSA-N
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Description

N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with bis(phenylmethyl)amino groups and a thiourea moiety attached to a phenyl ring with trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of the cyclohexyl intermediate through a series of reactions, including hydrogenation and amination.

    Introduction of Bis(phenylmethyl)amino Groups: The cyclohexyl intermediate is then reacted with benzylamine derivatives under controlled conditions to introduce the bis(phenylmethyl)amino groups.

    Attachment of the Thiourea Moiety: The final step involves the reaction of the intermediate with 3,5-bis(trifluoromethyl)phenyl isothiocyanate to form the desired thiourea compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyclohexyl ring or the thiourea group, resulting in the formation of amines or thiols.

    Substitution: The phenyl rings with trifluoromethyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology:

    Enzyme Inhibition: The compound may serve as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.

    Molecular Probes: It can be used as a molecular probe in biochemical assays to study protein-ligand interactions.

Medicine:

    Drug Development: The compound’s structural features make it a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry:

    Polymer Chemistry: It can be used in the synthesis of specialized polymers with desired mechanical or chemical properties.

    Agriculture: The compound may find applications in the development of agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiourea moiety can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. Additionally, the trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

  • N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-dimethylphenyl]thiourea
  • N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[4-methylphenyl]thiourea
  • N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-dichlorophenyl]thiourea

Uniqueness: The presence of trifluoromethyl groups in N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N’-[3,5-bis(trifluoromethyl)phenyl]thiourea distinguishes it from similar compounds. These groups significantly enhance the compound’s lipophilicity and metabolic stability, making it more suitable for applications requiring prolonged activity or interaction with hydrophobic environments.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(dibenzylamino)cyclohexyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29F6N3S/c30-28(31,32)22-15-23(29(33,34)35)17-24(16-22)36-27(39)37-25-13-7-8-14-26(25)38(18-20-9-3-1-4-10-20)19-21-11-5-2-6-12-21/h1-6,9-12,15-17,25-26H,7-8,13-14,18-19H2,(H2,36,37,39)/t25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJKVSGWNLVFSL-UIOOFZCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29F6N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
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N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
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N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
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N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
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N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea
Reactant of Route 6
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N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea

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